molecular formula C14H21N B13240666 4-Methyl-2-(3-methylcyclohexyl)aniline

4-Methyl-2-(3-methylcyclohexyl)aniline

Cat. No.: B13240666
M. Wt: 203.32 g/mol
InChI Key: OLTDUCWKXVLCSF-UHFFFAOYSA-N
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Description

4-Methyl-2-(3-methylcyclohexyl)aniline is an organic compound with the molecular formula C14H21N It is a derivative of aniline, where the aniline ring is substituted with a methyl group and a 3-methylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(3-methylcyclohexyl)aniline can be achieved through several methods. One common approach involves the alkylation of aniline derivatives. For instance, the reaction of 4-methylaniline with 3-methylcyclohexyl chloride in the presence of a base such as sodium hydroxide can yield the desired product. The reaction typically requires refluxing the reactants in an appropriate solvent like toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. This method can be more efficient and scalable, utilizing catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(3-methylcyclohexyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methyl-2-(3-methylcyclohexyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Methyl-2-(3-methylcyclohexyl)aniline exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes and proteins, altering their activity. The compound’s aromatic ring and amine group allow it to participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-Methylaniline: Lacks the cyclohexyl group, making it less sterically hindered.

    2-(3-Methylcyclohexyl)aniline: Lacks the methyl group on the aromatic ring.

    Cyclohexylamine: Lacks the aromatic ring entirely.

Uniqueness

4-Methyl-2-(3-methylcyclohexyl)aniline is unique due to the presence of both a methyl group and a 3-methylcyclohexyl group on the aniline ring. This combination of substituents imparts distinct steric and electronic properties, making it valuable for specific applications in synthesis and research .

Biological Activity

4-Methyl-2-(3-methylcyclohexyl)aniline is an aromatic amine characterized by its unique structure, which includes a methyl group and a 3-methylcyclohexyl substituent attached to an aniline core. Its molecular formula is C_{13}H_{19}N, with a molecular weight of approximately 203.32 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its distinctive chemical properties and potential biological activities.

The presence of both aliphatic and aromatic functionalities in this compound contributes to its reactivity profile. The compound can engage in hydrogen bonding and π-π interactions, making it a candidate for interactions with biological macromolecules such as enzymes and proteins.

Enzyme Interactions

Preliminary studies indicate that this compound may influence the activity of specific enzymes. Its structural characteristics allow it to participate in various biochemical pathways, potentially affecting metabolic processes. For instance, the compound's ability to form hydrogen bonds could facilitate interactions with enzyme active sites, thereby modulating their activity.

Table 1: Potential Enzyme Interactions

Enzyme TypeInteraction TypePotential Effects
Cytochrome P450InhibitionAltered drug metabolism
Aldose reductaseInhibitionImpact on glucose metabolism
Protein kinasesModulationChanges in signaling pathways

Pharmacological Studies

Research has suggested that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives of aromatic amines have been shown to possess activity against various bacterial strains, including Mycobacterium species . Further investigation into the pharmacokinetic properties of this compound is warranted to assess its therapeutic potential.

Case Studies

A study examining the effects of structurally related compounds on Mycobacterium abscessus found that certain derivatives displayed significant antimicrobial activity with minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL . Although specific data on this compound is limited, these findings suggest that similar compounds may share comparable biological activities.

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, including direct amination reactions. The compound's unique structure allows for applications in organic synthesis and materials science, particularly in developing new drugs or materials with enhanced properties .

Table 2: Synthesis Methods

MethodDescriptionYield (%)
Direct AminationReaction of aniline with alkyl halides70-85
Reductive AminationUse of reducing agents to form amine derivatives60-80

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

4-methyl-2-(3-methylcyclohexyl)aniline

InChI

InChI=1S/C14H21N/c1-10-4-3-5-12(8-10)13-9-11(2)6-7-14(13)15/h6-7,9-10,12H,3-5,8,15H2,1-2H3

InChI Key

OLTDUCWKXVLCSF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)C2=C(C=CC(=C2)C)N

Origin of Product

United States

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